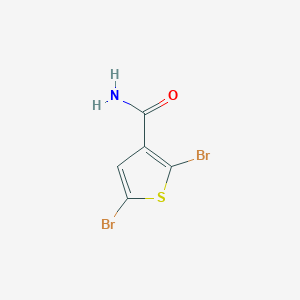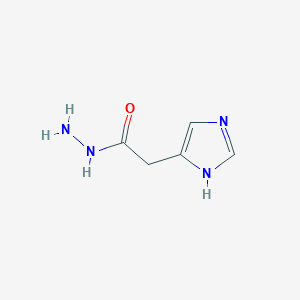
Pent-4-enehydrazide
Übersicht
Beschreibung
It is a hydrazide derivative characterized by the presence of a carbon-carbon double bond, making it a valuable building block in various chemical syntheses and pharmaceutical applications.
Biochemische Analyse
Biochemical Properties
Pent-4-enehydrazide is part of the hydrazide-hydrazone group, which is known for its physical, chemical, and biochemical properties . The hydrazide-hydrazone functional group contains the –CO–NH–N CH– moiety, which gives the group its unique properties .
Cellular Effects
Related compounds, such as Pent-4-enoic acid, have been shown to affect circulating insulin levels and cell permeability
Molecular Mechanism
It is known that the hydrazide-hydrazone group can undergo a characteristic E to Z photoisomerization after light irradiation . This process could potentially influence the interaction of this compound with other biomolecules.
Temporal Effects in Laboratory Settings
The stability and degradation of similar compounds have been studied
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models. The use of animal models in pharmaceutical drug development is a well-established practice .
Metabolic Pathways
The hydrazide-hydrazone group, to which this compound belongs, is known to be involved in various biochemical reactions .
Subcellular Localization
Tools like LOCALIZER can predict the subcellular localization of proteins in plant cells
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pent-4-enehydrazide can be synthesized through the reaction of pent-4-en-1-amine with hydrazine hydrate under controlled conditions. The reaction typically involves the use of a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the hydrazide bond .
Industrial Production Methods
Industrial production of this compound may involve catalytic isomerization processes. For instance, ruthenium hydride catalysts have been employed to achieve the isomerization of heterocyclic hydrazine derivatives, which can be adapted for the synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Pent-4-enehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxides, amines, and various substituted hydrazides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Pent-4-enehydrazide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: this compound derivatives have shown potential as anticancer agents due to their cytotoxic properties.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of pent-4-enehydrazide involves its interaction with molecular targets such as enzymes and proteins. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction is crucial in its potential anticancer properties, where it disrupts cellular processes in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazine: A simpler hydrazide derivative with broader applications in rocket propellants and chemical synthesis.
Enehydrazides: Compounds with similar structures but different substituents on the hydrazide group.
Heterocyclic Hydrazines: Compounds containing hydrazine moieties within a heterocyclic ring structure.
Uniqueness
Pent-4-enehydrazide is unique due to its specific structure, which includes a carbon-carbon double bond. This feature imparts distinct reactivity and biological activity, making it a valuable compound in both research and industrial applications .
Eigenschaften
IUPAC Name |
pent-4-enehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-2-3-4-5(8)7-6/h2H,1,3-4,6H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZGZEFTNZHDCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510852 | |
| Record name | Pent-4-enehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86538-23-0 | |
| Record name | Pent-4-enehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid](/img/structure/B3057868.png)





![N-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]benzyl}amine](/img/structure/B3057882.png)
